Reversible Covalent Binding Kinetics of Atuzabrutinib vs. Irreversible Covalent BTK Inhibitors
Atuzabrutinib demonstrates a unique binding mode characterized as 'reversible covalent,' featuring a rapid on-rate and slow off-rate, which translates to durable but reversible target occupancy [1]. In contrast, first-generation covalent BTK inhibitors like ibrutinib bind irreversibly, leading to sustained target inhibition that can contribute to cumulative toxicity [2].
| Evidence Dimension | Binding kinetics and reversibility |
|---|---|
| Target Compound Data | Rapid on-rate and slow off-rate, resulting in durable but reversible occupancy |
| Comparator Or Baseline | Ibrutinib: irreversible covalent binding |
| Quantified Difference | Reversible vs. irreversible occupancy |
| Conditions | In vitro binding assays; cited from prior publications (Bisconte et al., 2015; Bradshaw et al., 2015) |
Why This Matters
Reversible covalent binding may allow for a more favorable safety profile by reducing the risk of cumulative, irreversible off-target effects, a key consideration for chronic autoimmune disease treatment.
- [1] Lee M, Mikol V, Truong V, et al. Atuzabrutinib Topical Gel Does Not Improve Disease Activity in Patients with Mild-to-Moderate Atopic Dermatitis: Findings from a Phase 2A Trial. Journal of Investigative Dermatology. 2025. View Source
- [2] Flaumenhaft R. Btk inhibition: the importance of being selective. Blood Advances. 2024;8(21):5579-5580. View Source
